5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of aminopyrazoles with various reagents such as enaminonitriles, enaminones, or 1,3-diketones . These reactions are often carried out under mild conditions, such as room temperature, and can be catalyzed or proceed without a catalyst . The choice of reagents and conditions can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride . Reaction conditions can vary, but they often involve mild temperatures and neutral or slightly acidic/basic environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound is a key scaffold in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival . The compound’s fluorophenyl and trifluoromethyl groups enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with structural similarities.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features contribute to its high potency and selectivity in various applications, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F4N4/c15-10-3-1-8(2-4-10)11-5-12(14(16,17)18)22-13(21-11)9(6-19)7-20-22/h1-5,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSVIIGKHDKZNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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